molecular formula C9H7BrF4 B12080360 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B12080360
M. Wt: 271.05 g/mol
InChI Key: YNOPWHMOOCJSPU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromoethyl chain (-CH₂CH₂Br) at position 1, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the bromoethyl group. Its structural complexity, combining fluorine and trifluoromethyl substituents, imparts unique electronic and steric properties that influence its reactivity and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

1-(2-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-1-2-7(11)5-8(6)9(12,13)14/h1-2,5H,3-4H2

InChI Key

YNOPWHMOOCJSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCBr

Origin of Product

United States

Preparation Methods

Bromination and Reduction

  • Bromination : 1-Fluoro-4-(trifluoromethyl)benzene is brominated using CuBr and HBr under acidic conditions.

  • Reduction : The nitro intermediate is reduced to an amine using iron powder and NH₄Cl at 50–90°C.

Diazotization and Fluorination

  • Diazotization : The amine is treated with NaNO₂ and HCl to form a diazonium salt.

  • Schiemann Reaction : The diazonium salt reacts with HBF₄ to yield the fluoro derivative.

Critical Parameters :

  • Molar Ratios : Optimal yields (≈77%) are achieved with a precursor:CuBr:HBr:NaNO₂ ratio of 1:0.25:1:1.

  • Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition.

Table 1 : Key Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
BrominationCuBr, HBr50–90°C85
ReductionFe, NH₄Cl50–90°C91
DiazotizationNaNO₂, HCl0–5°C88
Schiemann FluorinationHBF₄210°C74

Copper-Catalyzed Trifluoroethylation

A modified approach from a synthesis of 1-bromo-4-(2,2,2-trifluoroethyl)benzene employs copper(I) iodide as a catalyst in 1-methyl-2-pyrrolidone (NMP) . While designed for a different substrate, this method is adaptable to introduce the trifluoroethyl group:

Procedure :

  • Substrate Activation : 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene is reacted with methyl 2,2-difluoro-2-(fluorosulphonyl)acetate in NMP.

  • Catalysis : Copper(I) iodide (26 mmol) facilitates C–F bond activation at 80°C.

  • Workup : The product is extracted with diethyl ether and purified via column chromatography (cyclohexane/ethyl acetate 20:1).

Yield and Purity :

  • Yield : 67%.

  • Purity : >95% (GC-MS analysis).

Advantages :

  • Selectivity : Copper catalysis minimizes side reactions.

  • Scalability : The protocol is amenable to gram-scale synthesis.

Comparative Analysis of Methods

Table 2 : Method Comparison

MethodAdvantagesLimitationsYield (%)
Radical BrominationSimple, single-stepRequires toxic solvents60–70
Multi-Step SynthesisHigh purityLabor-intensive70–77
Copper CatalysisScalable, selectiveHigh catalyst loading67

Environmental and Safety Considerations :

  • Radical Bromination : Carbon tetrachloride poses environmental hazards; alternatives like chlorobenzene are less toxic but may reduce yields.

  • Copper Catalysis : NMP, while effective, is reprotoxic; substitution with DMSO or DMF is under investigation.

Mechanistic Challenges and Innovations

Bromine Atom Positioning

The electron-withdrawing trifluoromethyl group directs electrophilic bromination to the ethyl side chain. However, competing aromatic bromination can occur if Lewis acids (e.g., FeBr₃) are present, necessitating careful reagent selection.

Fluorine Retention

During the Schiemann reaction, trace moisture can hydrolyze the trifluoromethyl group to COOH. Anhydrous HBF₄ and inert atmospheres mitigate this risk .

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents.

Scientific Research Applications

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as precursors for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluoro and trifluoromethyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

  • Structure : Differs in the position of the trifluoromethyl group (meta, position 3 vs. ortho, position 2 in the target compound) and lacks the fluorine atom .
  • Physical Properties : Boils at 92–94°C (12 mmHg) with a density of 1.486 g/mL, similar to the target compound due to comparable molecular weight and halogen content .

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6)

  • Structure : Lacks the fluorine atom at position 4 but retains the para-CF₃ group.
  • Applications : Used in synthesizing phenethylamine derivatives (e.g., 7a–7c in ) with yields of 8–53%, highlighting the bromoethyl group’s utility in alkylation reactions .

1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

  • Structure : A positional isomer with bromine on the ethyl chain’s terminal carbon. This alters steric accessibility for nucleophilic attacks compared to the target compound’s internal bromine .

Functional Group Variations

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

  • Structure : Replaces the bromoethyl group with a chloromethyl (-CH₂Cl) moiety.
  • Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces its utility in SN2 reactions, though it may offer cost advantages .

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

  • Structure : Substitutes the bromoethyl group with a methyl (-CH₃) and replaces CF₃ with a trifluoromethoxy (-OCF₃) group.
  • Applications : The electron-withdrawing -OCF₃ group enhances stability in oxidative environments, making it suitable for agrochemical intermediates .

Biological Activity

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound classified as an aromatic halide. Its unique molecular structure, characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring, imparts distinct chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmaceuticals.

The molecular formula for 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is C9H8BrF4. The compound's structure can be summarized as follows:

  • Bromoethyl group : Enhances reactivity through nucleophilic substitution.
  • Fluoro group : Increases lipophilicity and metabolic stability.
  • Trifluoromethyl group : Contributes to the compound's unique reactivity and potential biological activity.

The mechanism of action for 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene may involve:

  • Interaction with Molecular Targets : The compound may bind to specific enzymes, receptors, or proteins, altering their activity and leading to various biological responses.
  • Signaling Pathways : Interactions with molecular targets can trigger signaling pathways that affect cellular processes such as gene expression and metabolism.

Synthesis and Applications

Research indicates that 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene serves as a valuable intermediate in synthesizing more complex organic molecules. Its derivatives may exhibit biological activity, making it useful in developing pharmaceuticals targeting various diseases.

A study highlighted the synthesis of related compounds exhibiting antiviral properties, emphasizing the importance of structure-activity relationships (SAR) in medicinal chemistry. For instance, derivatives with similar halogen substitutions demonstrated enhanced efficacy against specific cancer cell lines .

In Vitro Studies

In vitro assays have been conducted on structurally related compounds to evaluate their antiproliferative activities against various human cancer cell lines. For example, compounds derived from similar frameworks showed promising results with IC50 values indicating effective inhibition of cell proliferation in leukemia and solid tumor models .

CompoundCell LineIC50 (µM)
Compound AHL60 (Leukemia)0.96
Compound BMDA-MB-231 (Breast)1.62
Compound CSK-Hep-1 (Liver)5.84

Potential Applications in Medicinal Chemistry

The presence of fluorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of drug candidates, potentially increasing their efficacy and selectivity. The compound's unique structure suggests it could serve as a precursor for developing pharmaceuticals aimed at treating various diseases.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation or halogenation of fluorinated benzene derivatives. A validated method involves nucleophilic substitution reactions, where the bromoethyl group acts as a leaving site. For example, reacting 4-fluoro-2-(trifluoromethyl)benzene derivatives with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Yields vary significantly (8–53%) depending on the nucleophile and solvent polarity . Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Introducing catalytic iodide (e.g., KI) to enhance bromide displacement .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the ethyl-bromide chain (δ3.54.0δ \sim3.5–4.0 ppm for CH₂Br) and aromatic fluorine/trifluoromethyl groups. 19^{19}F NMR confirms trifluoromethyl (δ60δ \sim-60 ppm) and aromatic fluorine environments .
  • IR Spectroscopy : Stretching vibrations for C-Br (~560 cm1^{-1}) and C-F (~1200 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]+^+ at m/z 290.97) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The trifluoromethyl group deactivates the benzene ring via inductive effects, directing electrophilic attacks to the meta position relative to itself. This steric and electronic profile makes the compound less reactive in Suzuki-Miyaura couplings but suitable for Buchwald-Hartwig aminations. Computational studies (DFT) suggest that the bromoethyl group’s leaving ability is enhanced by the adjacent electron-deficient aromatic system .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 8% vs. 53% in amine alkylation ) often arise from:

  • Solvent effects : Acetonitrile vs. DMF alters nucleophile accessibility.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve efficiency in coupling reactions.
  • Temperature control : Exothermic reactions may require gradual reagent addition.
    Methodological adjustments, such as pre-activating the bromoethyl group with AgNO₃, can mitigate side reactions .

Q. What computational modeling approaches are recommended to predict its interactions in biological systems?

  • Molecular Docking : Assess binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
  • MD Simulations : Study stability in lipid bilayers to evaluate membrane permeability .
  • DFT Calculations : Predict reaction pathways for nucleophilic substitutions, focusing on transition-state energetics .

Methodological Challenges and Solutions

Q. What purification challenges arise due to the compound’s fluorinated and brominated groups?

  • High lipophilicity : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Thermal sensitivity : Avoid high-temperature distillation; opt for column chromatography under inert atmospheres .
  • Byproduct removal : Silica gel impregnated with silver nitrate selectively binds bromide contaminants .

Q. How does this compound compare to analogs like 1-(2-Chloroethyl)-4-fluoro-2-(trifluoromethyl)benzene in synthetic utility?

  • Reactivity : The bromoethyl derivative undergoes nucleophilic substitution ~10× faster than the chloroethyl analog due to weaker C-Br bonds.
  • Stability : The chloroethyl analog is more thermally stable but less reactive in SN2 mechanisms .
  • Applications : Bromoethyl derivatives are preferred for radiopharmaceutical labeling (e.g., 11^{11}C or 18^{18}F incorporation) .

Applications in Drug Discovery

Q. What role does this compound play in designing CNS-targeted therapeutics?

The trifluoromethyl group enhances blood-brain barrier penetration. Researchers use it to synthesize dopamine receptor ligands, leveraging its metabolic stability against oxidative degradation. In vitro assays show promising binding to D2 receptors (IC₅₀ ~50 nM) .

Q. How can its photostability be evaluated for use in optoelectronic materials?

  • UV-Vis Spectroscopy : Monitor absorbance changes under UV irradiation (λ = 254 nm).
  • Mass Spectrometry : Detect photodegradation products (e.g., debromination or defluorination).
  • Quantum Yield Calculations : Compare fluorescence emission before/after light exposure .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Avoid inhalation; LC₅₀ in rodents is ~200 mg/kg. Use fume hoods and PPE.
  • Waste Disposal : Quench with NaHCO₃ before incineration to prevent HBr release .
  • Regulatory Compliance : Follow NIH Guidelines for Research Involving Hazardous Chemicals (Section IV-B) .

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